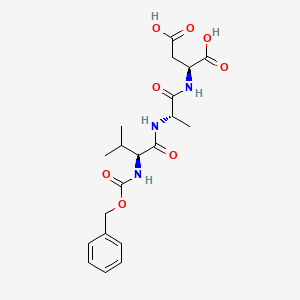

(Iso)-Z-VAD(OMe)-FMK

Description

Properties

CAS No. |

162852-62-2 |

|---|---|

Molecular Formula |

C20H27N3O8 |

Molecular Weight |

437.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C20H27N3O8/c1-11(2)16(23-20(30)31-10-13-7-5-4-6-8-13)18(27)21-12(3)17(26)22-14(19(28)29)9-15(24)25/h4-8,11-12,14,16H,9-10H2,1-3H3,(H,21,27)(H,22,26)(H,23,30)(H,24,25)(H,28,29)/t12-,14-,16-/m0/s1 |

InChI Key |

ZEQLKYSQIAZNOS-NOLJZWGESA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Z-VAD-FMK: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-VAD-FMK (Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor widely utilized in the study of apoptosis and other cellular processes mediated by caspases. Its ability to block the proteolytic activity of most caspases makes it an invaluable tool for elucidating the intricate signaling pathways governing programmed cell death. This technical guide provides an in-depth overview of the chemical properties, structure, and mechanism of action of Z-VAD-FMK, supplemented with detailed experimental protocols and quantitative data to support its application in research and drug development.

Chemical Properties and Structure

Z-VAD-FMK is a synthetic tripeptide that has been chemically modified to enhance its inhibitory activity and cell permeability. The N-terminus is protected by a benzyloxycarbonyl (Z) group, and the C-terminus is a fluoromethylketone (FMK) moiety, which is crucial for its irreversible binding to the active site of caspases. The aspartate residue is O-methylated, which increases its stability and cell permeability.

| Property | Value |

| IUPAC Name | methyl (3S)-5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate |

| Synonyms | Z-Val-Ala-Asp(OMe)-FMK, Carbobenzoxy-valyl-alanyl-aspartyl-[O- methyl]- fluoromethylketone[1] |

| Molecular Formula | C22H30FN3O7[1][2] |

| Molecular Weight | 467.49 g/mol [2] |

| CAS Number | 187389-52-2 |

| SMILES | CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 |

| Solubility | Soluble in DMSO (≥23.37 mg/mL); insoluble in ethanol and water. |

| Purity | Typically ≥95% (as determined by HPLC) |

| Appearance | White to off-white solid or lyophilized powder |

| Storage | Store at -20°C, desiccated and protected from light. |

Mechanism of Action: Inhibition of Apoptosis Signaling Pathways

Z-VAD-FMK functions as a broad-spectrum inhibitor of caspases, a family of cysteine proteases that are central executioners of apoptosis. It irreversibly binds to the catalytic site of caspases, thereby preventing the cleavage of their downstream substrates.

Apoptosis is initiated through two major pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of a cascade of caspases.

-

Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding transmembrane receptors. This leads to the recruitment of adaptor proteins and pro-caspase-8, resulting in the activation of caspase-8. Active caspase-8 can then directly activate effector caspases like caspase-3.

-

Intrinsic Pathway: Cellular stress signals, such as DNA damage or growth factor withdrawal, lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol. Cytochrome c binds to Apaf-1, which oligomerizes to form the apoptosome. The apoptosome then recruits and activates pro-caspase-9. Active caspase-9 proceeds to activate effector caspases, primarily caspase-3.

Z-VAD-FMK inhibits both initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3, -6, and -7), effectively blocking the apoptotic cascade at multiple points.

Caption: Z-VAD-FMK inhibits both extrinsic and intrinsic apoptosis pathways.

Quantitative Data: Inhibitory Potency

The inhibitory potency of Z-VAD-FMK is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki) against various caspases. While it is a pan-caspase inhibitor, its affinity for individual caspases can vary.

| Caspase | IC50 (nM) | Ki (nM) |

| Caspase-1 | 20 | 0.5 |

| Caspase-3 | 400 | 2.3 |

| Caspase-4 | 50 | - |

| Caspase-5 | 50 | - |

| Caspase-6 | - | 2.8 |

| Caspase-7 | 1000 | 18 |

| Caspase-8 | 100 | 0.8 |

| Caspase-9 | - | 1.1 |

| Caspase-10 | - | 1.0 |

Note: IC50 and Ki values can vary depending on the experimental conditions and assay used. The values presented are approximations based on available literature.

Experimental Protocols

Western Blot Analysis of Apoptosis Inhibition

This protocol describes the use of Z-VAD-FMK to inhibit apoptosis in cell culture, followed by Western blot analysis of key apoptotic markers such as cleaved PARP and cleaved Caspase-3.

Materials:

-

Cell line of interest (e.g., Jurkat, HeLa)

-

Complete cell culture medium

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide)

-

Z-VAD-FMK (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.

-

Treatment:

-

Pre-treat cells with the desired concentration of Z-VAD-FMK (typically 20-100 µM) for 1-2 hours.

-

Add the apoptosis-inducing agent at a predetermined effective concentration.

-

Include appropriate controls: untreated cells, cells treated with the inducing agent alone, and cells treated with Z-VAD-FMK alone.

-

Incubate for the desired time period (e.g., 6-24 hours).

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Caption: Workflow for Western blot analysis of apoptosis inhibition.

Cell Viability Assay (WST-1)

This protocol outlines the use of a WST-1 assay to quantify the protective effect of Z-VAD-FMK against apoptosis-induced cell death.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Apoptosis-inducing agent

-

Z-VAD-FMK

-

96-well cell culture plates

-

WST-1 reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Treatment:

-

After 24 hours, pre-treat the cells with various concentrations of Z-VAD-FMK for 1-2 hours.

-

Add the apoptosis-inducing agent.

-

Include control wells (untreated, inducer alone, Z-VAD-FMK alone).

-

Incubate for the desired time period.

-

-

WST-1 Assay:

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.

-

Gently shake the plate for 1 minute on a shaker.

-

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Conclusion

Z-VAD-FMK is an indispensable tool for researchers and scientists in the field of apoptosis and cell death. Its well-characterized chemical properties, structure, and mechanism of action as a pan-caspase inhibitor allow for the precise dissection of caspase-dependent signaling pathways. The experimental protocols and quantitative data provided in this guide serve as a comprehensive resource for the effective application of Z-VAD-FMK in a variety of experimental settings, ultimately contributing to advancements in our understanding of cellular physiology and the development of novel therapeutics.

References

An In-Depth Technical Guide to Z-VAD-FMK: A Core Tool in Apoptosis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. A key family of proteases central to the execution of apoptosis is the caspases (cysteine-aspartic proteases). Understanding and manipulating apoptosis is a cornerstone of research in numerous fields, including cancer biology, neurodegenerative diseases, and immunology. Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-Methyl]-Fluoromethylketone) has emerged as an indispensable tool in this endeavor. It is a cell-permeable, irreversible pan-caspase inhibitor, widely used to dissect the roles of caspases in apoptosis and other cellular processes.[1][2] This technical guide provides a comprehensive overview of Z-VAD-FMK, its mechanism of action, experimental applications, and the signaling pathways it modulates.

Core Concepts: Mechanism of Action

Z-VAD-FMK functions as a broad-spectrum inhibitor of caspases.[3] Its inhibitory activity stems from the fluoromethylketone (FMK) group, which irreversibly binds to the catalytic cysteine residue in the active site of caspases.[3] The peptide sequence Val-Ala-Asp is recognized by the active site of many caspases, providing its broad specificity. The N-terminal carbobenzoxy (Z) group enhances its cell permeability, allowing it to effectively function in living cells.[1] By blocking caspase activity, Z-VAD-FMK prevents the downstream proteolytic cascade that ultimately leads to the biochemical and morphological hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies. It potently inhibits human caspases-1, -3, -4, -5, -6, -7, -8, -9, and -10, with the notable exception of caspase-2.

Quantitative Inhibition Data

The efficacy of Z-VAD-FMK as a pan-caspase inhibitor is demonstrated by its low inhibitory concentrations (IC50) and dissociation constants (Ki) against a range of caspases. This broad-spectrum activity makes it a powerful tool for studying caspase-dependent processes.

| Caspase Target | IC50 / Ki (nM) |

| Caspase-1 | 20 |

| Caspase-3 | 2.3 |

| Caspase-4 | Not specified |

| Caspase-5 | Not specified |

| Caspase-6 | Not specified |

| Caspase-7 | 13 |

| Caspase-8 | 1.1 |

| Caspase-9 | Not specified |

| Caspase-10 | Not specified |

Note: Comprehensive and standardized IC50/Ki values for all caspases are not consistently reported across literature. The values presented are representative of published data. Researchers should consult specific product datasheets for lot-specific activities.

Apoptotic Signaling Pathways and Z-VAD-FMK Intervention

Apoptosis is primarily initiated through two major pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases. Z-VAD-FMK, by inhibiting both initiator and executioner caspases, effectively blocks both of these pathways.

The Extrinsic Pathway

The extrinsic pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface receptors. This leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 is cleaved and activated. Active caspase-8 then directly activates downstream executioner caspases, such as caspase-3.

The Intrinsic Pathway

The intrinsic pathway is initiated by various intracellular stresses, such as DNA damage or growth factor withdrawal. These signals lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c binds to Apaf-1, which then recruits and activates pro-caspase-9 in a complex known as the apoptosome. Active caspase-9 proceeds to activate executioner caspases like caspase-3.

Experimental Protocols

General Guidelines for Z-VAD-FMK Use in Cell Culture

-

Reconstitution: Z-VAD-FMK is typically supplied as a lyophilized powder and should be reconstituted in sterile DMSO to create a stock solution (e.g., 10-20 mM). Aliquot the stock solution and store at -20°C to avoid repeated freeze-thaw cycles.

-

Working Concentration: The optimal working concentration of Z-VAD-FMK can vary depending on the cell type and the apoptotic stimulus, but a typical range is 10-100 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system. A common starting concentration is 20-50 µM.

-

Treatment: For apoptosis inhibition studies, cells are typically pre-incubated with Z-VAD-FMK for 1-2 hours before the addition of the apoptotic stimulus.

Experimental Workflow for Studying Apoptosis Inhibition

Detailed Methodologies

1. Cell Viability Assay (MTT or similar)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

96-well cell culture plates

-

Cells of interest

-

Complete cell culture medium

-

Z-VAD-FMK stock solution

-

Apoptotic stimulus

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Z-VAD-FMK (or vehicle control) for 1-2 hours.

-

Add the apoptotic stimulus to the appropriate wells. Include untreated control wells.

-

Incubate the plate for a time period sufficient to induce apoptosis (e.g., 24-48 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

2. Caspase Activity Assay (Fluorometric)

This assay directly measures the activity of specific caspases using a fluorogenic substrate.

-

Materials:

-

Cells of interest

-

Z-VAD-FMK stock solution

-

Apoptotic stimulus

-

Lysis buffer

-

Caspase substrate (e.g., Ac-DEVD-AFC for caspase-3)

-

Assay buffer

-

Fluorometer

-

-

Protocol:

-

Culture and treat cells with Z-VAD-FMK and the apoptotic stimulus as described above.

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in an appropriate lysis buffer on ice.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

In a black 96-well plate, add a specific amount of protein lysate to each well.

-

Add the caspase substrate to each well.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths at various time points.

-

3. Western Blot for Cleaved Caspase-3 and PARP

This technique is used to detect the cleavage of key apoptotic proteins, providing a qualitative and semi-quantitative measure of apoptosis.

-

Materials:

-

Cells of interest

-

Z-VAD-FMK stock solution

-

Apoptotic stimulus

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Culture and treat cells as described previously.

-

Harvest and lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system. Look for the appearance of the cleaved fragments of caspase-3 (p17/p19) and PARP (89 kDa).

-

Conclusion

Z-VAD-FMK is a powerful and widely used tool for the study of apoptosis. Its ability to irreversibly inhibit a broad range of caspases allows researchers to effectively block the apoptotic cascade and investigate the roles of these proteases in various cellular processes. This guide provides a foundational understanding of Z-VAD-FMK's mechanism, its application in experimental settings, and its interaction with the core apoptotic signaling pathways. By employing the detailed protocols and understanding the underlying principles outlined here, researchers can confidently utilize Z-VAD-FMK to advance their investigations into the intricate world of programmed cell death.

References

Foundational Studies on the Effects of Caspase Inhibition by Z-VAD-FMK: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeant, irreversible pan-caspase inhibitor that has become an indispensable tool in the study of programmed cell death. By binding to the catalytic site of a broad spectrum of caspase enzymes, Z-VAD-FMK effectively blocks the execution of the apoptotic cascade.[1] Its development was a significant milestone, enabling researchers to dissect the intricate signaling pathways of apoptosis and explore the roles of caspases in various physiological and pathological processes.[2] Beyond its foundational role in apoptosis research, Z-VAD-FMK has been instrumental in uncovering and studying alternative cell death pathways, such as necroptosis and autophagy. This guide provides an in-depth technical overview of the core foundational studies on the effects of Z-VAD-FMK, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Mechanism of Action

Z-VAD-FMK is a peptide-based inhibitor designed to mimic the caspase cleavage site. The fluoromethylketone (FMK) moiety forms an irreversible covalent bond with the cysteine residue in the active site of caspases, thereby inactivating the enzyme.[1] This broad-spectrum activity allows it to inhibit most caspases, including initiator caspases (e.g., caspase-8 and -9), executioner caspases (e.g., caspase-3, -6, and -7), and inflammatory caspases (e.g., caspase-1).[1] It potently inhibits human caspases-1 through -10, with the notable exception of caspase-2.

Data Presentation: Quantitative Analysis of Z-VAD-FMK Activity

The following tables summarize the quantitative data on the inhibitory activity of Z-VAD-FMK against various caspases and its effective concentrations in different experimental settings.

Table 1: Inhibitory Potency of Z-VAD-FMK Against Human Caspases

| Caspase Target | Reported IC50/Ki Values | Reference(s) |

| Pan-Caspase | Low to mid-nanomolar range | |

| Caspase-1 | Potently inhibited | |

| Caspase-3 | Potently inhibited | |

| Caspase-4 | Potently inhibited | |

| Caspase-5 | Potently inhibited | |

| Caspase-6 | Potently inhibited | |

| Caspase-7 | Potently inhibited | |

| Caspase-8 | Potently inhibited | |

| Caspase-9 | Potently inhibited | |

| Caspase-10 | Potently inhibited | |

| Caspase-2 | Not effectively inhibited |

Table 2: Effective Concentrations of Z-VAD-FMK in Experimental Models

| Experimental System | Application | Effective Concentration | Reference(s) |

| In Vitro (Cell Culture) | Inhibition of apoptosis | 10 - 100 µM | |

| Jurkat T-cells | Inhibition of anti-Fas mAb-induced apoptosis | 20 µM | |

| Human granulosa cell lines | Protection from etoposide-induced apoptosis | 50 µM | |

| Macrophages (BMDMs) | Induction of necroptosis (with LPS) | 20 - 80 µM | |

| In Vivo (Mouse Models) | Alleviation of endotoxic shock | 5, 10, and 20 µg/g body weight (intraperitoneal) | |

| Pregnant mice | Delay of preterm delivery | 10 mg/kg (intraperitoneal) |

Effects on Cell Death Pathways

Inhibition of Apoptosis

Z-VAD-FMK is most renowned for its ability to block caspase-dependent apoptosis. By inhibiting both initiator and executioner caspases, it prevents the cleavage of key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), and the subsequent dismantling of the cell. This inhibitory action has been demonstrated across a vast array of cell types and apoptotic stimuli.

Caption: Z-VAD-FMK inhibits apoptosis by blocking key caspases.

Induction of Necroptosis

A pivotal discovery in the study of cell death was that in the presence of Z-VAD-FMK, certain cell types, when stimulated with agents like TNF-α or Toll-like receptor (TLR) ligands, undergo a form of programmed necrosis termed necroptosis. This occurs because the inhibition of caspase-8 by Z-VAD-FMK prevents the cleavage and inactivation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3. These kinases then form a complex called the necrosome, which phosphorylates and activates Mixed Lineage Kinase Domain-Like protein (MLKL), leading to plasma membrane rupture.

Caption: Z-VAD-FMK promotes necroptosis by inhibiting caspase-8.

Modulation of Autophagy

The effects of Z-VAD-FMK on autophagy are complex and context-dependent. In some cellular settings, Z-VAD-FMK treatment has been shown to induce autophagy. One proposed mechanism for this is an off-target effect on N-glycanase 1 (NGLY1), an enzyme involved in endoplasmic reticulum-associated degradation (ERAD). Inhibition of NGLY1 by Z-VAD-FMK can lead to an upregulation of autophagosome formation.

Caption: Off-target effects of Z-VAD-FMK can induce autophagy.

Experimental Protocols

Cell Viability Assay (WST-1)

This protocol is for assessing the effect of Z-VAD-FMK on cell viability, particularly in the context of an apoptosis-inducing agent.

-

Materials:

-

Human granulosa cell lines (e.g., GC1a, HGL5, COV434)

-

Cell culture medium (e.g., DMEM/F-12) with supplements

-

Z-VAD-FMK (stock solution in DMSO)

-

Apoptosis-inducing agent (e.g., etoposide)

-

WST-1 reagent

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Pre-treat the cells with the desired concentration of Z-VAD-FMK (e.g., 50 µM) for 1-2 hours.

-

Add the apoptosis-inducing agent (e.g., etoposide at 50 µg/ml) to the appropriate wells. Include wells with Z-VAD-FMK alone, the inducing agent alone, and untreated cells as controls.

-

Incubate the plate for the desired time period (e.g., 48 hours).

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

-

Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Treated and control cells

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Induce apoptosis in your cell line of choice, with and without Z-VAD-FMK pre-treatment.

-

Harvest the cells (including any floating cells from the supernatant) and wash them once with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Western Blot for PARP Cleavage

This protocol is used to detect the cleavage of PARP, a hallmark of caspase-3 activation and apoptosis.

-

Materials:

-

Treated and control cell pellets

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against PARP (recognizing both full-length and cleaved forms)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Lyse cell pellets in RIPA buffer and determine protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. Look for the appearance of the 89 kDa cleaved PARP fragment in apoptotic samples and its reduction in Z-VAD-FMK treated samples.

-

In Situ Detection of Apoptosis by TUNEL Assay

The TUNEL (TdT-mediated dUTP Nick End Labeling) assay detects DNA fragmentation, a late-stage marker of apoptosis.

-

Materials:

-

Cell or tissue samples fixed on slides

-

Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

-

TUNEL reaction mixture (containing TdT and labeled dUTP)

-

Fluorescence microscope

-

-

Procedure:

-

Fix and permeabilize the cells or tissue sections according to the manufacturer's protocol.

-

Incubate the samples with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.

-

Wash the samples with PBS.

-

If desired, counterstain the nuclei with a DNA dye like DAPI.

-

Mount the slides with an anti-fade mounting medium.

-

Visualize the samples using a fluorescence microscope. TUNEL-positive cells will exhibit fluorescence (e.g., green if using a FITC-labeled dUTP).

-

Conclusion

Z-VAD-FMK remains a cornerstone in the study of cell death. Its ability to potently and broadly inhibit caspases has not only been fundamental to elucidating the mechanisms of apoptosis but has also been pivotal in the discovery and characterization of non-apoptotic programmed cell death pathways like necroptosis. The off-target effects of Z-VAD-FMK, such as the induction of autophagy, further highlight the intricate crosstalk between different cellular processes. This guide provides a comprehensive overview of the foundational knowledge surrounding Z-VAD-FMK, offering researchers the necessary data, protocols, and pathway visualizations to effectively utilize this inhibitor in their studies of cell death and disease.

References

The Role of Z-VAD-FMK in Elucidating Programmed Cell Death Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Programmed cell death (PCD) is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. Central to the study of PCD are caspases, a family of cysteine proteases that execute the apoptotic signaling cascade. Z-VAD-FMK (Carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor that has become an indispensable tool for researchers.[1][2] This technical guide provides an in-depth overview of the role of Z-VAD-FMK in dissecting various PCD pathways, including apoptosis, necroptosis, and pyroptosis. It details its mechanism of action, offers structured quantitative data, provides comprehensive experimental protocols, and includes visual diagrams to illustrate key signaling pathways and experimental workflows.

Introduction to Z-VAD-FMK

Z-VAD-FMK is a synthetic peptide that acts as a broad-spectrum inhibitor of caspases.[2][3] Its structure allows it to bind irreversibly to the catalytic site of most caspases, thereby blocking their proteolytic activity and inhibiting apoptosis.[3] The peptide is O-methylated on the aspartic acid residue, which enhances its stability and cell permeability, making it effective for in vitro and in vivo studies. While it potently inhibits human caspases-1, -3, -4, -5, -6, -7, -8, -9, and -10, it is a notably weaker inhibitor of caspase-2. This broad inhibitory profile makes Z-VAD-FMK a critical tool for determining whether a specific cell death phenotype is caspase-dependent.

Mechanism of Action

Z-VAD-FMK functions by covalently binding to the active site of caspases. This irreversible binding prevents the proteases from cleaving their downstream substrates, which are essential for the execution of the apoptotic program. By inhibiting the activity of multiple caspases, Z-VAD-FMK can effectively block the induction of apoptosis, leading to increased cell survival in many different cell types.

Differentiating Programmed Cell Death Pathways with Z-VAD-FMK

A primary application of Z-VAD-FMK is to distinguish between different forms of programmed cell death. While it effectively blocks caspase-dependent apoptosis, its use can reveal or even induce alternative, caspase-independent death pathways.

Apoptosis

Apoptosis is a caspase-dependent form of programmed cell death. The use of Z-VAD-FMK can confirm the involvement of caspases in a particular cell death process. If the application of Z-VAD-FMK rescues cells from a death-inducing stimulus, it strongly suggests that the cell death pathway is apoptotic.

Necroptosis

Necroptosis is a form of programmed necrosis that is independent of caspases. In fact, the inhibition of caspase-8 by Z-VAD-FMK can trigger necroptosis in response to certain stimuli, such as TNF-α. This pathway is mediated by the receptor-interacting protein kinases 1 and 3 (RIPK1 and RIPK3) and mixed lineage kinase domain-like protein (MLKL). Therefore, inducing cell death in the presence of Z-VAD-FMK is a common experimental strategy to study necroptosis.

Pyroptosis

Pyroptosis is a pro-inflammatory form of programmed cell death that can be dependent on caspase-1 and the related inflammatory caspases-4, -5, and -11. These caspases cleave gasdermin D (GSDMD), leading to pore formation in the cell membrane and cell lysis. Z-VAD-FMK can inhibit these inflammatory caspases, thereby blocking GSDMD cleavage and subsequent pyroptosis. This makes Z-VAD-FMK a useful tool for studying the role of inflammatory caspases in pyroptosis.

Quantitative Data on Z-VAD-FMK Activity

The following table summarizes the inhibitory concentrations of Z-VAD-FMK against various caspases. It is important to note that the effective concentration can vary depending on the cell type, experimental conditions, and the specific apoptotic stimulus.

| Parameter | Value | Reference |

| Target(s) | Pan-caspase (except caspase-2) | |

| Mechanism of Action | Irreversible covalent binding to the catalytic site | |

| Formulation | Provided as a 20 mM solution in DMSO | |

| In Vitro Working Concentration (Apoptosis Inhibition) | 10-100 µM | |

| In Vivo Administration | Intraperitoneal injection (1-20 mg/kg) | |

| Jurkat Cell Culture (Anti-Fas mAb-induced apoptosis) | 20 µM | |

| Human Neutrophils (TNFα-induced apoptosis) | 1-30 µM (inhibition), >100 µM (enhancement) | |

| Anterior Stromal Keratocytes (Apoptosis) | 10 mM | |

| Macrophage Necroptosis (with LPS) | 20-80 µM |

Experimental Protocols

General Handling and Preparation of Z-VAD-FMK

-

Reconstitution: Z-VAD-FMK is typically supplied as a solution in DMSO. If provided as a powder, reconstitute in high-purity DMSO to create a stock solution of 10-20 mM.

-

Storage: Store the stock solution at -20°C in single-use aliquots to avoid repeated freeze-thaw cycles.

-

Working Dilution: Immediately before use, dilute the stock solution in an appropriate buffer or cell culture medium to the desired final concentration. The final concentration of DMSO in the cell culture should be kept low (typically ≤0.1%) to avoid solvent-induced toxicity.

Protocol for Differentiating Apoptosis and Necroptosis

This protocol outlines a general method for distinguishing between caspase-dependent apoptosis and necroptosis using Z-VAD-FMK.

-

Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

-

Experimental Groups:

-

Untreated Control

-

Stimulus only (e.g., TNF-α)

-

Stimulus + Z-VAD-FMK (e.g., 20-50 µM)

-

Z-VAD-FMK only

-

-

Pre-treatment: Add Z-VAD-FMK to the designated wells and incubate for 1-2 hours prior to adding the cell death stimulus.

-

Stimulation: Add the cell death-inducing agent (e.g., TNF-α, staurosporine) to the appropriate wells.

-

Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 12, 24 hours).

-

Assessment of Cell Death:

-

Apoptosis: Use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Apoptotic cells will be Annexin V positive and PI negative (early apoptosis) or Annexin V and PI positive (late apoptosis).

-

Necroptosis: Measure the release of lactate dehydrogenase (LDH) into the culture supernatant, which indicates loss of membrane integrity. Necroptotic cells will also be permeable to DNA-binding dyes like PI or SYTOX Green.

-

Western Blot Analysis: Analyze cell lysates for cleavage of caspase-3 and PARP (markers of apoptosis) and phosphorylation of RIPK1, RIPK3, and MLKL (markers of necroptosis).

-

Visualizing Pathways and Workflows with Graphviz

Signaling Pathways

Caption: Z-VAD-FMK inhibits apoptosis and can promote necroptosis.

Experimental Workflow

Caption: Workflow for studying programmed cell death with Z-VAD-FMK.

Conclusion

Z-VAD-FMK is a cornerstone tool in the study of programmed cell death. Its ability to broadly inhibit caspases provides a straightforward method for determining the caspase-dependency of cell death phenomena. Furthermore, its use has been instrumental in uncovering and characterizing caspase-independent pathways such as necroptosis. For researchers in both academic and industrial settings, a thorough understanding of Z-VAD-FMK's mechanism and its appropriate application is crucial for the accurate interpretation of experimental results and the advancement of our knowledge of cell death pathways in health and disease.

References

The Critical Role of the Fluoromethyl Ketone Group in the Pan-Caspase Inhibitor Z-VAD-FMK: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-VAD-FMK (Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone) is a widely utilized tool in apoptosis research, valued for its ability to broadly inhibit caspase activity. This technical guide delves into the core of its inhibitory mechanism: the significance of the fluoromethyl ketone (FMK) group. We will explore the biochemical basis of its function, provide quantitative data on its inhibitory profile, and present detailed protocols for its application in key experimental assays. Visualizations of the underlying pathways and experimental workflows are included to facilitate a comprehensive understanding of this potent inhibitor.

Introduction: The Central Role of Caspases in Apoptosis

Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis, development, and the elimination of damaged or infected cells. The execution of this intricate process is primarily orchestrated by a family of cysteine-aspartic proteases known as caspases. These enzymes exist as inactive zymogens (procaspases) and are activated through proteolytic cleavage in response to pro-apoptotic signals. Once activated, they form a proteolytic cascade, cleaving a multitude of cellular substrates and leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Caspases can be broadly categorized into initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7). The ability to modulate caspase activity is crucial for both basic research into the mechanisms of cell death and the development of therapeutic strategies for diseases characterized by aberrant apoptosis.

Z-VAD-FMK: A Pan-Caspase Inhibitor

Z-VAD-FMK is a cell-permeable, irreversible pan-caspase inhibitor, meaning it can effectively block the activity of a broad range of caspases within living cells.[1][2] Its structure consists of a tripeptide sequence (Val-Ala-Asp) that mimics the caspase recognition site, a benzyloxycarbonyl (Z) group that enhances cell permeability, and the functionally critical fluoromethyl ketone (FMK) group.

The Significance of the Fluoromethyl Ketone (FMK) Group: The "Warhead"

The fluoromethyl ketone group is the reactive moiety, or "warhead," of Z-VAD-FMK, responsible for its irreversible inhibition of caspases. The mechanism of inhibition is a classic example of covalent catalysis, where the inhibitor forms a stable, covalent bond with the active site of the enzyme.

The key steps are as follows:

-

Recognition and Binding: The tripeptide portion of Z-VAD-FMK is recognized by the active site of the caspase.

-

Nucleophilic Attack: The catalytic cysteine residue in the caspase's active site performs a nucleophilic attack on the carbonyl carbon of the ketone in the FMK group.

-

Covalent Adduct Formation: This attack results in the formation of a stable thiohemiketal adduct.

-

Irreversible Inhibition: The high stability of this covalent bond effectively and irreversibly inactivates the caspase enzyme.[1]

The presence of the fluorine atom is critical. Fluorine is a highly electronegative atom, which withdraws electron density from the adjacent carbonyl carbon. This polarization makes the carbonyl carbon more electrophilic and, therefore, more susceptible to nucleophilic attack by the active site cysteine of the caspase. This enhanced reactivity is a key feature of fluoromethyl ketone-based inhibitors.

References

Early Research on the Biological Activity of Benzyloxycarbonyl-valyl-alanyl-aspartic acid (Z-VAD-fmk): A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the early research surrounding the biological activity of Benzyloxycarbonyl-valyl-alanyl-aspartic acid (fluoromethylketone), commonly known as Z-VAD-fmk. Emerging in the mid-1990s as a potent and irreversible pan-caspase inhibitor, Z-VAD-fmk became an indispensable tool for elucidating the molecular mechanisms of apoptosis. This document collates quantitative data on its inhibitory activity against various caspases, details the seminal experimental protocols used for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows as understood during that foundational period of apoptosis research. This guide is intended for researchers, scientists, and drug development professionals interested in the historical context and fundamental properties of this key apoptosis inhibitor.

Introduction

The study of programmed cell death, or apoptosis, underwent a paradigm shift with the discovery of a family of cysteine-aspartic proteases, later termed caspases. These enzymes were identified as the central executioners of the apoptotic program. A pivotal moment in this field was the development of specific inhibitors that could modulate caspase activity, thereby allowing researchers to dissect the intricate signaling cascades governing apoptosis. Among the most influential of these early inhibitors was Benzyloxycarbonyl-valyl-alanyl-aspartic acid (fluoromethylketone) (Z-VAD-fmk).

Z-VAD-fmk is a cell-permeant, irreversible pan-caspase inhibitor that covalently binds to the catalytic site of most caspases. Its broad specificity made it an invaluable tool for demonstrating the central role of caspases in apoptosis induced by a wide variety of stimuli. Early research with Z-VAD-fmk was instrumental in confirming that caspase activation is a necessary step for the characteristic morphological and biochemical features of apoptosis, such as DNA fragmentation and the cleavage of specific cellular substrates.[1][2]

This guide will delve into the foundational studies that characterized the biological activity of Z-VAD-fmk. We will present the quantitative data from this early research in a structured format, provide detailed experimental methodologies from the key publications, and visualize the underlying biological and experimental frameworks using Graphviz diagrams.

Quantitative Analysis of Z-VAD-fmk Inhibitory Activity

Early characterization of Z-VAD-fmk involved determining its inhibitory potency against various members of the caspase family. This was typically achieved by measuring the inhibitor concentration required to reduce the enzymatic activity of purified caspases by 50% (IC50) or by determining the inhibition constant (Ki). The following tables summarize the quantitative data from seminal studies published in the mid-to-late 1990s.

Table 1: Inhibitory Potency (IC50) of Z-VAD-fmk Against Human Caspases

| Caspase Target | IC50 (nM) | Reference |

| Caspase-1 (ICE) | 0.7 | [3] |

| Caspase-3 (CPP32) | 1.2 | [3] |

| Caspase-6 (Mch2) | 2.4 | |

| Caspase-7 (Mch3/ICE-LAP3) | 1.6 | |

| Caspase-8 (FLICE/Mch5) | 0.9 |

Table 2: Second-Order Rate Constants (kapp) for Caspase Inactivation by Z-VAD-fmk

| Caspase Target | kapp (M-1s-1) | Reference |

| Caspase-1 | 260,000 | |

| Caspase-3 | 1,800,000 | |

| Caspase-4 | 43,000 | |

| Caspase-7 | 1,700,000 | |

| Caspase-8 | 1,600,000 |

Note: The second-order rate constant (kapp) reflects the efficiency of the irreversible inhibition.

Key Experimental Protocols

The following sections detail the methodologies employed in the early research to characterize the biological activity of Z-VAD-fmk.

Caspase Activity Assay (Fluorometric)

This protocol is based on the methods used in the mid-1990s to measure caspase activity in cell lysates using a fluorogenic substrate.

Objective: To quantify the activity of caspases in cell extracts.

Principle: Caspases cleave a specific peptide sequence conjugated to a fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC, or 7-amino-4-trifluoromethyl coumarin, AFC). Upon cleavage, the fluorophore is released and its fluorescence can be measured, which is directly proportional to the caspase activity. For instance, the substrate DEVD-AMC is a classic substrate for caspase-3 and related caspases.

Materials:

-

Cells undergoing apoptosis and control cells.

-

Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM sodium pyrophosphate).

-

2X Reaction Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT).

-

Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC, 1 mM in DMSO).

-

Z-VAD-fmk (or other inhibitors for control experiments).

-

96-well microplate (black, for fluorescence readings).

-

Fluorometer with appropriate excitation and emission filters (e.g., Ex: 360-400 nm, Em: 440-505 nm for AMC/AFC).

Procedure:

-

Cell Lysate Preparation:

-

Induce apoptosis in the experimental cell population.

-

Harvest 1-5 x 106 cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cells in 50 µl of chilled Cell Lysis Buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.

-

Collect the supernatant (cell lysate) for the assay.

-

-

Enzymatic Reaction:

-

In a 96-well microplate, add 50 µl of cell lysate to each well.

-

Add 50 µl of 2X Reaction Buffer (containing fresh DTT) to each well.

-

For inhibitor studies, pre-incubate the lysate with Z-VAD-fmk for a specified time before adding the substrate.

-

Initiate the reaction by adding 5 µl of the 1 mM fluorogenic substrate (final concentration of 50 µM).

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence in a microplate fluorometer at the appropriate excitation and emission wavelengths.

-

The fold-increase in caspase activity can be determined by comparing the fluorescence of the apoptotic sample to the non-induced control.

-

Inhibition of CPP32 (Caspase-3) Processing in Whole Cells

This protocol is based on the methodology described by Slee et al. (1996) to demonstrate that Z-VAD-fmk inhibits the activation of pro-caspase-3.

Objective: To determine if Z-VAD-fmk prevents the proteolytic cleavage of the inactive pro-caspase-3 (CPP32) into its active subunits in intact cells.

Principle: During apoptosis, pro-caspase-3 is cleaved into its large (p17/p20) and small (p12) subunits, which then form the active heterotetramer. This processing can be detected by Western blotting using antibodies that recognize either the pro-form or the cleaved subunits.

Materials:

-

Cell line susceptible to apoptosis (e.g., THP.1 human monocytic leukemia cells).

-

Apoptosis-inducing agent (e.g., cycloheximide and Nα-Tosyl-L-lysyl-chloromethyl ketone hydrochloride - TLCK).

-

Z-VAD-fmk.

-

SDS-PAGE equipment and reagents.

-

Western blotting equipment and reagents.

-

Primary antibody specific for the p17 subunit of caspase-3.

-

Secondary antibody conjugated to horseradish peroxidase (HRP).

-

Chemiluminescence detection reagents.

Procedure:

-

Cell Treatment:

-

Culture THP.1 cells to the desired density.

-

Pre-incubate one set of cells with Z-VAD-fmk (e.g., 10 µM) for a specified time.

-

Induce apoptosis in both Z-VAD-fmk-treated and untreated cells with the apoptotic stimulus.

-

Incubate for the desired time (e.g., 4 hours).

-

-

Protein Extraction and Quantification:

-

Harvest the cells and prepare cell lysates as described in the caspase activity assay protocol.

-

Determine the protein concentration of each lysate.

-

-

Western Blot Analysis:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against the p17 subunit of caspase-3.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and imaging system.

-

Expected Outcome: In the apoptotic cell lysate without Z-VAD-fmk, a band corresponding to the p17 subunit will be detected. In the lysate from cells pre-treated with Z-VAD-fmk, the intensity of the p17 band will be significantly reduced or absent, demonstrating the inhibition of CPP32 processing.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows relevant to the early research on Z-VAD-fmk.

Figure 1: Simplified Caspase Activation Pathways (mid-to-late 1990s understanding).

Figure 2: Experimental Workflow for a Fluorometric Caspase Activity Assay.

Conclusion

The early research on Benzyloxycarbonyl-valyl-alanyl-aspartic acid (fluoromethylketone) was a landmark in the field of apoptosis. The quantitative characterization of its potent, broad-spectrum inhibitory activity against caspases provided researchers with a powerful tool to confirm the central role of these proteases in programmed cell death. The experimental protocols developed during this period, such as fluorometric caspase activity assays and Western blot analysis of caspase processing, became standard techniques in apoptosis research. The insights gained from the use of Z-VAD-fmk laid the groundwork for a more detailed understanding of the intricate caspase signaling cascades and paved the way for the development of more specific caspase inhibitors for both research and therapeutic purposes. This guide serves as a testament to the foundational importance of this molecule and the early research that defined its biological activity.

References

- 1. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Benzyloxycarbonyl-Val-Ala-Asp (OMe) fluoromethylketone (Z-VAD.FMK) inhibits apoptosis by blocking the processing of CPP32 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Z-VAD-FMK: A Technical Guide to its Interaction with the Catalytic Site of Caspases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a widely utilized cell-permeable, irreversible pan-caspase inhibitor. Its broad-spectrum activity against caspases, a family of cysteine-aspartic proteases central to the execution of apoptosis and inflammation, has established it as an indispensable tool in the study of these fundamental cellular processes. This technical guide provides an in-depth exploration of the core mechanism of Z-VAD-FMK, its specific interactions with the caspase catalytic site, and detailed methodologies for its application in research settings.

Mechanism of Action: Irreversible Inhibition of Caspases

Z-VAD-FMK functions as an irreversible inhibitor by targeting the active site of caspases. The inhibitor is designed as a peptide analog of the caspase substrate, featuring a C-terminal fluoromethylketone (FMK) group. This FMK group is the key to its irreversible binding. The mechanism of inhibition involves a two-step process:

-

Recognition and Binding: The peptide moiety of Z-VAD-FMK (Val-Ala-Asp) mimics the natural substrate recognition sequence of caspases, allowing it to specifically bind to the active site of the enzyme.

-

Covalent Modification: Once bound, the fluoromethylketone group forms a stable covalent thioether bond with the cysteine residue in the catalytic dyad (Cys-His) of the caspase active site. This covalent modification permanently inactivates the enzyme, preventing it from cleaving its natural substrates.

Due to this irreversible binding, Z-VAD-FMK effectively blocks the downstream signaling cascades of apoptosis and inflammation that are mediated by caspases.

Quantitative Inhibition Profile of Z-VAD-FMK

Z-VAD-FMK exhibits potent inhibitory activity against a broad range of caspases. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Z-VAD-FMK against various human caspases. It is important to note that specific IC50 values can vary depending on the experimental conditions, including the substrate used and the assay format.

| Caspase | Reported IC50 Range |

| Caspase-1 | Potently inhibits |

| Caspase-2 | Exceptionally low to no inhibition |

| Caspase-3 | Potently inhibits |

| Caspase-4 | Potently inhibits |

| Caspase-5 | Potently inhibits |

| Caspase-6 | Potently inhibits |

| Caspase-7 | Potently inhibits |

| Caspase-8 | Potently inhibits |

| Caspase-9 | Potently inhibits |

| Caspase-10 | Potently inhibits |

Interaction with the Caspase Catalytic Site: A Structural Perspective

The precise interaction between Z-VAD-FMK and the caspase active site has been elucidated through X-ray crystallography. The crystal structure of caspase-1 in complex with Z-VAD-FMK (PDB ID: 2HBQ) provides a detailed view of this interaction. The peptide portion of Z-VAD-FMK occupies the substrate-binding cleft of the caspase, with the aspartic acid residue making critical contacts with the S1 pocket of the enzyme. The fluoromethylketone warhead then extends into the catalytic center, where it forms a covalent bond with the catalytic cysteine.

Caspase Activation Signaling Pathways

Caspases are key mediators of apoptosis, which can be initiated through two main pathways: the extrinsic and intrinsic pathways. Z-VAD-FMK, by inhibiting effector caspases, can block the final execution phase of both pathways.

Experimental Protocols

Fluorometric Caspase-3 Activity Assay

This protocol provides a method for measuring caspase-3 activity in cell lysates using a fluorogenic substrate, with Z-VAD-FMK serving as an inhibitor control.

Materials:

-

Cells of interest (e.g., Jurkat cells)

-

Apoptosis-inducing agent (e.g., staurosporine)

-

Z-VAD-FMK (stock solution in DMSO)

-

Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

-

Caspase-3 substrate (e.g., Ac-DEVD-AFC)

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

-

96-well black, clear-bottom microplate

-

Fluorometric microplate reader (Excitation: 400 nm, Emission: 505 nm)

Procedure:

-

Cell Treatment:

-

Seed cells at an appropriate density in a 96-well plate.

-

Treat cells with the desired apoptosis-inducing agent.

-

For the inhibitor control, pre-incubate a set of wells with Z-VAD-FMK (e.g., 20-50 µM) for 1 hour before adding the apoptosis inducer.

-

Include untreated cells as a negative control.

-

Incubate for the desired period to induce apoptosis.

-

-

Cell Lysis:

-

Centrifuge the plate to pellet the cells.

-

Carefully remove the supernatant.

-

Add 50 µL of ice-cold Lysis Buffer to each well.

-

Incubate on ice for 10-15 minutes.

-

-

Caspase Activity Assay:

-

Prepare the reaction mixture by diluting the caspase-3 substrate in Assay Buffer to the recommended final concentration (e.g., 50 µM).

-

Add 50 µL of the reaction mixture to each well containing the cell lysate.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Data Acquisition:

Data Analysis:

-

Subtract the background fluorescence (from wells with lysis buffer and substrate but no cells).

-

Compare the fluorescence intensity of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.

-

The Z-VAD-FMK treated wells should show significantly reduced fluorescence, confirming that the measured activity is caspase-dependent.

References

Methodological & Application

Application Notes and Protocols for the Use of Z-VAD-FMK in Apoptosis Research

A word of caution: Z-VAD-FMK (Carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeant, irreversible pan-caspase inhibitor. It is used to inhibit , not induce, apoptosis. By binding to the catalytic site of caspases, Z-VAD-FMK effectively blocks the downstream signaling cascade responsible for programmed cell death.[1][2] Under certain experimental conditions, inhibition of caspases by Z-VAD-FMK can shift the cell death mechanism towards necroptosis, a form of programmed necrosis.[3]

These application notes provide detailed protocols and guidelines for researchers, scientists, and drug development professionals on the effective use of Z-VAD-FMK in cell culture experiments to study and prevent apoptosis.

Mechanism of Action

Z-VAD-FMK is a synthetic peptide that acts as a broad-spectrum inhibitor of caspases, a family of cysteine proteases that are central to the execution of apoptosis.[1] The fluoromethylketone (FMK) moiety allows for irreversible binding to the catalytic site of caspases, thereby preventing the processing of their substrates and halting the apoptotic cascade.[1] While it potently inhibits most human caspases (caspase-1 through -10), it shows weaker activity against caspase-2.

Recommended Working Concentrations

The optimal working concentration of Z-VAD-FMK is highly dependent on the cell type, the apoptosis-inducing stimulus, and the duration of the experiment. It is crucial to perform a dose-response experiment to determine the most effective concentration for each specific experimental setup. The following table summarizes a range of concentrations reported in the literature for various cell lines.

| Cell Line | Apoptosis Inducer | Effective Concentration of Z-VAD-FMK | Incubation Time | Reference |

| Jurkat | Anti-Fas mAb | 20 µM | Concurrent with inducer | |

| Jurkat | HaA4 | 100-200 µM | 24 hours | |

| Jurkat | FasL | 50-100 µM | 16 hours | |

| THP-1 | Various | 10 µM | Concurrent with inducer | |

| HL-60 | Camptothecin | 50 µM | Concurrent with inducer | |

| Human Neutrophils | TNFα | 1-30 µM | Concurrent with inducer | |

| Molt-3 | Melatonin | 50 µM | 2 hours | |

| T98G | TS | 1-100 µM | 24 hours | |

| Human Granulosa Cells | Etoposide | 50 µM | 48 hours | |

| CCA Cell Lines | CH-CM | Not specified | 1 hour pre-treatment | |

| Mouse Cortical Neurons | Staurosporine/Serum Removal | Not specified | Concurrent with inducer |

Experimental Protocols

Protocol 1: General Protocol for Inhibition of Apoptosis in Cell Culture

This protocol provides a general guideline for using Z-VAD-FMK to inhibit apoptosis in adherent or suspension cell cultures.

Materials:

-

Z-VAD-FMK powder

-

Anhydrous DMSO

-

Complete cell culture medium

-

Apoptosis-inducing agent

-

Cells in culture

-

Phosphate-buffered saline (PBS)

-

Apoptosis detection assay kit (e.g., Annexin V-FITC/PI staining, Caspase-3/7 activity assay)

Procedure:

-

Reconstitution of Z-VAD-FMK:

-

Prepare a stock solution of Z-VAD-FMK, typically at 10 mM or 20 mM, by dissolving the powder in anhydrous DMSO.

-

For example, to make a 10 mM stock from 1 mg of Z-VAD-FMK (MW: 467.5 g/mol ), add 213.9 µl of DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 6 months.

-

-

Cell Seeding:

-

Seed cells at an appropriate density in a multi-well plate or flask to ensure they are in the logarithmic growth phase at the time of treatment.

-

Allow the cells to adhere and stabilize overnight for adherent cell lines.

-

-

Treatment with Z-VAD-FMK:

-

On the day of the experiment, thaw an aliquot of the Z-VAD-FMK stock solution.

-

Dilute the stock solution in complete cell culture medium to the desired final working concentration. It is recommended to perform a serial dilution to test a range of concentrations (e.g., 10 µM, 20 µM, 50 µM, 100 µM).

-

For optimal results, pre-treat the cells with the Z-VAD-FMK-containing medium for 1 hour before adding the apoptosis-inducing agent.

-

-

Induction of Apoptosis:

-

Following the pre-treatment, add the apoptosis-inducing agent to the cell culture wells.

-

Include appropriate controls:

-

Untreated cells (negative control)

-

Cells treated with the apoptosis inducer alone (positive control)

-

Cells treated with Z-VAD-FMK alone

-

Cells treated with the vehicle (DMSO) at the same concentration as the Z-VAD-FMK-treated wells.

-

-

-

Incubation:

-

Incubate the cells for the desired period, which can range from a few hours to 48 hours, depending on the cell type and the apoptotic stimulus.

-

-

Apoptosis Assessment:

-

Harvest the cells (both adherent and floating for adherent cell lines).

-

Wash the cells with cold PBS.

-

Assess apoptosis using a suitable method, such as:

-

Flow cytometry: Annexin V/Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Fluorometric/Luminometric assays: Measurement of caspase-3/7, -8, or -9 activity.

-

Western blotting: Detection of cleaved PARP or cleaved caspase-3.

-

Microscopy: Observation of morphological changes characteristic of apoptosis (e.g., cell shrinkage, membrane blebbing, chromatin condensation).

-

-

Visualizations

References

Application Notes and Protocols: Preparation of Benzyloxycarbonyl-valyl-alanyl-aspartic acid (Z-VAD-FMK) Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyloxycarbonyl-valyl-alanyl-aspartic acid (fluoromethylketone), commonly known as Z-VAD-FMK, is a cell-permeable, irreversible pan-caspase inhibitor.[1][2] It functions by binding to the catalytic site of most caspases, a family of cysteine proteases that play a central role in apoptosis (programmed cell death) and inflammation.[1][2] By inhibiting caspases, Z-VAD-FMK can block the induction of apoptosis and is therefore a critical tool in studying cell death signaling pathways and in the development of therapeutics targeting apoptosis-related diseases. This document provides a detailed protocol for the preparation of a Z-VAD-FMK stock solution for use in various biological assays.

Quantitative Data Summary

For ease of reference, the key quantitative data for Z-VAD-FMK are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 467.49 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO (>10 mM) | |

| Insoluble in water | ||

| Recommended Solvent | DMSO, ACS grade or higher | |

| Recommended Stock Solution Concentration | 10 mM - 50 mM in DMSO | |

| Storage of Powder | -20°C for up to 3 years | |

| Storage of Stock Solution | -20°C for up to 6 months or -80°C for up to 1 year | |

| Typical Working Concentration | 10 µM - 100 µM |

Experimental Protocol: Preparation of a 20 mM Z-VAD-FMK Stock Solution

This protocol describes the preparation of a 20 mM stock solution of Z-VAD-FMK in DMSO.

Materials:

-

Z-VAD-FMK powder

-

Dimethyl sulfoxide (DMSO), anhydrous, ACS grade or higher

-

Sterile microcentrifuge tubes

-

Pipettes and sterile pipette tips

-

Vortex mixer

-

Optional: Ultrasonic bath

Procedure:

-

Equilibrate Reagents: Allow the vial of Z-VAD-FMK powder and the DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weigh Z-VAD-FMK: Accurately weigh out the desired amount of Z-VAD-FMK powder. For example, to prepare 1 ml of a 20 mM stock solution, you would need 9.35 mg of Z-VAD-FMK (Molecular Weight: 467.49 g/mol ). Note: Many suppliers provide Z-VAD-FMK in pre-weighed amounts (e.g., 1 mg or 5 mg). In this case, calculate the volume of DMSO to add to achieve the desired concentration. For 1 mg of Z-VAD-FMK, add 107 µL of DMSO to make a 20 mM stock solution.

-

Dissolve in DMSO: Add the appropriate volume of high-purity DMSO to the Z-VAD-FMK powder in a sterile microcentrifuge tube.

-

Ensure Complete Dissolution: Vortex the solution thoroughly to dissolve the powder. If the compound does not dissolve completely, you can warm the tube at 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a few minutes. Visually inspect the solution to ensure there are no visible particles.

-

Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Storage: Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year).

Note on Use in Cell Culture:

When diluting the Z-VAD-FMK stock solution into aqueous cell culture media for experiments, it is crucial to ensure the final concentration of DMSO is not toxic to the cells. Typically, the final DMSO concentration should be kept below 0.5% (v/v), although this can be cell-type dependent. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Visualizations

Experimental Workflow for Z-VAD-FMK Stock Solution Preparation

Caption: Workflow for preparing Z-VAD-FMK stock solution.

Z-VAD-FMK Mechanism of Action in Apoptosis Signaling

Caption: Z-VAD-FMK inhibits the caspase cascade in apoptosis.

References

Application of Z-VAD-FMK in Studying Necroptosis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-Methyl]-Fluoromethylketone) is a potent, irreversible, and cell-permeable pan-caspase inhibitor. While traditionally used to inhibit apoptosis, its application has become instrumental in the study of necroptosis, a regulated form of necrotic cell death. By blocking the apoptotic pathway, Z-VAD-FMK unveils the necroptotic pathway, making it an essential tool for distinguishing between these two modes of cell death.

Necroptosis is driven by a signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[1][2] Under normal conditions, caspase-8, a key initiator of apoptosis, can cleave and inactivate RIPK1 and RIPK3, thereby inhibiting necroptosis.[3] The application of Z-VAD-FMK inhibits caspase-8, thus removing this suppressive effect and allowing the necroptotic signaling to proceed upon stimulation by ligands such as Tumor Necrosis Factor-alpha (TNF-α).[1][3]

This document provides detailed protocols and data for utilizing Z-VAD-FMK to induce and study necroptosis in various experimental settings.

Signaling Pathway: Apoptosis vs. Necroptosis

The diagram below illustrates how Z-VAD-FMK shifts the cellular response to TNF-α from apoptosis to necroptosis by inhibiting caspase activity.

References

- 1. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]

- 3. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Utilizing Z-VAD-FMK for Inflammasome Activation Studies

Introduction

Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor.[1] It is an invaluable tool for researchers studying programmed cell death and inflammation, particularly for elucidating the pathways of inflammasome activation.[2][3] Caspases, a family of cysteine proteases, are central to both apoptosis and inflammation.[3] Inflammatory caspases, such as caspase-1, -4, -5, and -11, are activated by multi-protein complexes called inflammasomes in response to pathogenic and endogenous danger signals. Z-VAD-FMK functions by covalently binding to the catalytic site of caspases, thereby preventing their proteolytic activity.

Mechanism of Inflammasome Activation and Z-VAD-FMK Inhibition

Inflammasome activation is a critical component of the innate immune response. Canonical inflammasomes, such as NLRP3, NLRC4, and AIM2, respond to specific stimuli, leading to the recruitment and activation of pro-caspase-1. Activated caspase-1 is the key effector of the inflammasome, responsible for two major downstream events:

-

Cytokine Processing: Caspase-1 cleaves the inactive precursors of pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, secretable forms.

-

Pyroptosis: Caspase-1 cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane. This results in a lytic, pro-inflammatory form of cell death known as pyroptosis, characterized by the release of cellular contents, including mature IL-1β and IL-18.

Z-VAD-FMK, by inhibiting caspase-1, effectively blocks both of these downstream events, making it an essential tool for confirming the caspase-1 dependency of observed inflammatory responses. However, as a pan-caspase inhibitor, it also targets apoptotic caspases (e.g., caspase-3, -8), which should be a consideration in experimental design. In some cellular contexts, inhibition of caspase-8 by Z-VAD-FMK can switch the cell death pathway from apoptosis to necroptosis.

Data Presentation

The following tables summarize key quantitative data for the use of Z-VAD-FMK in inflammasome research.

Table 1: Z-VAD-FMK Properties and Working Concentrations

| Property | Value | Reference |

| Full Name | Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone | |

| Molecular Weight | 467.5 g/mol | |

| Mechanism | Irreversible pan-caspase inhibitor | |

| Typical Stock Solution | 10-20 mM in DMSO | |

| In Vitro Working Concentration | 5 - 100 µM | |

| Cell Permeability | Yes |

Table 2: Experimental Readouts for Inflammasome Activation and Expected Effect of Z-VAD-FMK

| Experimental Assay | Parameter Measured | Expected Effect of Z-VAD-FMK | Reference |

| ELISA | Secretion of mature IL-1β and IL-18 | Significant reduction | |

| LDH Release Assay | Lactate Dehydrogenase in supernatant (marker of cell lysis/pyroptosis) | Significant reduction | |

| Western Blot | Cleavage of pro-caspase-1 to active p20/p10 subunits | Inhibition of autocatalytic processing | |

| Western Blot | Cleavage of Gasdermin D (GSDMD) | Inhibition of cleavage | |

| Fluorescence Microscopy | ASC Speck Formation | No inhibition (occurs upstream of caspase-1) | |

| Caspase-1 Activity Assay | Proteolytic activity of caspase-1 | Direct inhibition |

Mandatory Visualizations

Caption: Inflammasome signaling pathway and the inhibitory action of Z-VAD-FMK on Caspase-1.

Caption: General experimental workflow for using Z-VAD-FMK to inhibit inflammasome activation.

Experimental Protocols

Protocol 1: Inhibition of NLRP3 Inflammasome Activation in Mouse Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes a method to induce NLRP3 inflammasome activation and assess the inhibitory effect of Z-VAD-FMK.

Materials:

-

Bone Marrow-Derived Macrophages (BMDMs)

-

Complete DMEM medium (with 10% FBS, 1% Penicillin-Streptomycin)

-

Z-VAD-FMK (Stock solution: 20 mM in DMSO)

-

Lipopolysaccharide (LPS) (e.g., from E. coli O111:B4)

-

Nigericin or ATP

-

Phosphate-Buffered Saline (PBS)

-

96-well and 12-well tissue culture plates

-

Reagents for LDH assay and IL-1β ELISA

Procedure:

-

Cell Seeding: Seed BMDMs in complete DMEM medium into appropriate culture plates. For protein analysis (Western blot), use 12-well plates (e.g., 1 x 10^6 cells/well). For LDH and ELISA assays, use 96-well plates (e.g., 5 x 10^4 cells/well). Allow cells to adhere overnight.

-

Inhibitor Pre-treatment: The next day, replace the medium with fresh complete DMEM. For inhibitor-treated wells, add Z-VAD-FMK to a final concentration of 20-50 µM. For control wells, add an equivalent volume of DMSO. Incubate for 1 hour at 37°C.

-

Priming (Signal 1): Add LPS to all wells to a final concentration of 1 µg/mL. Incubate for 4 hours at 37°C. This step upregulates the expression of NLRP3 and pro-IL-1β.

-

Activation (Signal 2): Add the NLRP3 activator. For example, use Nigericin (5-20 µM) or ATP (2.5-5 mM).

-

Incubation: Incubate the plates for 30-60 minutes at 37°C.

-

Sample Collection:

-

96-well plates: Centrifuge the plates at 500 x g for 5 minutes. Carefully collect the supernatant for subsequent LDH and IL-1β analysis. Store at -80°C if not used immediately.

-

12-well plates: Collect the supernatant. Lyse the remaining adherent cells in RIPA buffer (or similar) for Western blot analysis.

-

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This colorimetric assay quantifies cell lysis (pyroptosis) by measuring the activity of LDH released from damaged cells into the supernatant.

Materials:

-

Cell culture supernatants (from Protocol 1)

-

LDH Cytotoxicity Assay Kit (e.g., Promega CytoTox 96®, Takara, etc.)

-

96-well flat-bottom plate

-

Microplate reader

Procedure:

-

Prepare Controls:

-

Spontaneous LDH release: Supernatant from untreated, intact cells.

-

Maximum LDH release: Lyse untreated cells with the lysis buffer provided in the kit (usually containing Triton X-100) for 45 minutes before centrifugation.

-

-

Assay: Follow the manufacturer's instructions. Typically, this involves: a. Transferring 50 µL of supernatant from each well of your experimental plate to a new 96-well plate. b. Adding 50 µL of the reconstituted substrate mix to each well. c. Incubating for 30 minutes at room temperature, protected from light. d. Adding 50 µL of stop solution.

-

Measurement: Read the absorbance at 490 nm using a microplate reader.

-

Calculation: Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, which generally follows: % Cytotoxicity = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]